N'-(4-Methoxybenzylidene)benzenesulfonohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-13-9-7-12(8-10-13)11-15-16-20(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUAEWHFTPLOTQ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Purification of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purification techniques for N'-(4-Methoxybenzylidene)benzenesulfonohydrazide, a sulfonohydrazide derivative of interest in medicinal chemistry and materials science. The protocols detailed herein are designed to yield a high-purity compound, suitable for downstream applications where chemical integrity is paramount.
Introduction
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide is synthesized through the condensation reaction of benzenesulfonohydrazide and 4-methoxybenzaldehyde. As with many organic syntheses, the crude product is often contaminated with unreacted starting materials, by-products, and residual solvents. Achieving a high degree of purity is crucial for accurate biological evaluation, characterization of physicochemical properties, and ensuring reproducibility in drug development workflows. This document outlines robust purification strategies, including recrystallization, column chromatography, and solvent washing, with a focus on the rationale behind each step to empower researchers with the knowledge to adapt and troubleshoot these methods.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. In the synthesis of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide, the primary contaminants are typically:
-
Unreacted Benzenesulfonohydrazide: A polar starting material.
-
Unreacted 4-Methoxybenzaldehyde: A less polar starting material.
-
Hydrolysis Products: The imine bond of the Schiff base is susceptible to hydrolysis, which can revert the product to its starting materials, especially in the presence of moisture.[1]
The differing polarities of the product and the starting materials form the basis for the chromatographic and recrystallization-based purification methods described below.
Purification Strategies: A Comparative Overview
| Technique | Principle | Advantages | Disadvantages | Recommended Use Case |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | High purity achievable, scalable, cost-effective. | Potential for product loss, requires suitable solvent system. | Primary purification of the crude product. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through. | Excellent for separating complex mixtures and closely related compounds. | More time-consuming, requires larger solvent volumes, potential for product loss on the column. | Purification of oily products or when recrystallization is ineffective. |
| Solvent Washing | Selective dissolution of impurities in a solvent in which the desired product is insoluble. | Quick and simple for removing specific impurities. | Limited to impurities with significantly different solubility profiles. | Pre-purification step to remove unreacted aldehyde. |
Recrystallization: The Primary Purification Method
Recrystallization is a highly effective method for purifying solid organic compounds and is the recommended primary technique for N'-(4-Methoxybenzylidene)benzenesulfonohydrazide. The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[2][3]
Protocol 1: Recrystallization from Ethanol
Ethanol is a suitable solvent for the recrystallization of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide, as the compound is soluble in hot ethanol and sparingly soluble at room temperature.[4]
Materials:
-
Crude N'-(4-Methoxybenzylidene)benzenesulfonohydrazide
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected melting point of the pure compound is 187 °C.[4]
Sources
Application Note: Structural Characterization of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide via 1H and 13C NMR Spectroscopy
Introduction
The characterization of sulfonamide derivatives is a critical workflow in drug discovery, particularly for compounds exhibiting antimicrobial and anticancer potential. N'-(4-Methoxybenzylidene)benzenesulfonohydrazide represents a classic Schiff base scaffold formed by the condensation of benzenesulfonohydrazide and 4-methoxybenzaldehyde.
This Application Note provides a definitive protocol for the NMR-based characterization of this molecule. Unlike generic guides, this document focuses on the specific spectral nuances of the sulfonohydrazide (
Structural Pharmacophore
The molecule consists of three distinct magnetic environments:
-
The Benzenesulfonyl Moiety: An electron-withdrawing aromatic system.
-
The Linker: A hydrazone bridge containing a labile NH proton and an imine CH.
-
The 4-Methoxybenzylidene Moiety: An electron-rich aromatic ring acting as the aldehyde donor.
Synthesis & Sample Preparation
To ensure the NMR data reflects the target molecule and not artifacts, a brief understanding of the synthesis and purification is required.
Synthesis Overview
The compound is synthesized via an acid-catalyzed condensation reaction.
-
Reactants: Benzenesulfonohydrazide + 4-Methoxybenzaldehyde.
-
Solvent: Ethanol (reflux).[1]
-
Purification: Recrystallization from ethanol is mandatory to remove unreacted hydrazine, which can appear as high-field impurities.
NMR Sample Preparation Protocol
Critical Factor: Sulfonohydrazides often exhibit poor solubility in Chloroform-d (
Step-by-Step Protocol:
-
Massing: Weigh 10–15 mg of the dry, recrystallized solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be completely clear.
-
Transfer: Transfer to a high-quality 5mm NMR tube.
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .
Experimental Workflows (Visualized)
Diagram 1: Characterization Logic Flow
This decision tree guides the analyst through the signal assignment process, prioritizing diagnostic protons.
Caption: Logical decision tree for assigning primary diagnostic signals in the 1H NMR spectrum of sulfonohydrazides.
Results & Discussion
1H NMR Characterization (400 MHz, DMSO-d6)
The proton spectrum is characterized by a distinct downfield singlet for the NH proton and a diagnostic singlet for the imine proton. The aromatic region shows a superposition of the benzenesulfonyl ring (complex multiplet or doublet/triplet pattern) and the 4-methoxybenzylidene ring (AA'BB' system).
Table 1: 1H NMR Assignment
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Notes |
| 11.30 – 11.50 | Singlet (br) | 1H | NH (Sulfonamide) | Disappears upon |
| 7.90 – 8.00 | Singlet | 1H | CH=N (Imine) | Diagnostic for hydrazone formation. Sharp singlet. |
| 7.80 – 7.85 | Doublet | 2H | Ar-H (Sulfonyl ortho) | Part of Benzenesulfonyl ring. |
| 7.50 – 7.65 | Multiplet | 5H | Ar-H (Mixed) | Overlap of Sulfonyl (meta/para) and Benzylidene (ortho to CH=N). |
| 6.95 – 7.05 | Doublet | 2H | Ar-H (Benzylidene meta) | Ortho to Methoxy group. Upfield due to resonance donation (+M effect). |
| 3.78 – 3.82 | Singlet | 3H | -OCH3 (Methoxy) | Sharp singlet. Diagnostic for the aldehyde fragment. |
Key Mechanistic Insight: The NH proton is the most sensitive probe. In dry DMSO-d6, it appears as a sharp singlet. If water is present in the solvent, this peak may broaden or shift upfield due to proton exchange. The Imine proton (CH=N) confirms the condensation; the absence of an aldehyde proton signal (~10 ppm) confirms the reaction is complete.
13C NMR Characterization (100 MHz, DMSO-d6)
The carbon spectrum confirms the backbone skeleton. The most critical signals are the imine carbon and the methoxy carbon.
Table 2: 13C NMR Assignment
| Chemical Shift (δ ppm) | Type | Assignment | Structural Notes |
| 160.5 – 161.5 | Quaternary | C-O (Ar) | Carbon attached to Methoxy. Deshielded by Oxygen. |
| 146.0 – 148.0 | CH | C=N (Imine) | Diagnostic hydrazone carbon. |
| 138.0 – 139.0 | Quaternary | C-S (Ar) | Ipso carbon of the benzenesulfonyl ring. |
| 129.0 – 133.0 | CH | Ar-C (Sulfonyl) | Meta/Para carbons of sulfonyl ring. |
| 127.0 – 128.5 | CH | Ar-C (Benzylidene) | Carbons ortho to the imine linkage. |
| 114.0 – 114.6 | CH | Ar-C (Benzylidene) | Carbons ortho to Methoxy (shielded). |
| 55.3 – 55.6 | -OCH3 | Methoxy carbon. |
Isomerism and Troubleshooting
E/Z Isomerism
Hydrazones can exist as E (trans) and Z (cis) isomers around the
-
Observation: The (E)-isomer is the thermodynamically stable product and typically constitutes >95% of the sample in DMSO-d6.
-
Detection: If a minor set of signals is observed (e.g., a small methoxy singlet at 3.75 ppm or an imine singlet at 8.2 ppm), this is likely the Z-isomer, not an impurity.
-
Validation: Isomer ratios can be altered by UV irradiation.[2] A simple "dark vs. light" experiment can confirm if minor peaks are isomers or impurities.
Common Impurities
-
4-Methoxybenzaldehyde: Look for a CHO signal at ~9.8 ppm.
-
Benzenesulfonohydrazide: Look for broad
signals at 4.0–5.0 ppm (often obscured by water) or aromatic signals shifting slightly upfield. -
Water: In DMSO-d6, water appears at ~3.33 ppm. High water content can broaden the NH signal at 11.4 ppm.
Diagram 2: Impurity Identification Workflow
Caption: Rapid diagnostic check for common reaction impurities.
References
-
Güngör, S. A., et al. (2020). Synthesis, Characterization and Theoretical Studies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Chemical Society of Pakistan, 42(1).
-
Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for general shift assignment principles).
Sources
Application Notes and Protocols for Molecular Docking Studies of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide
Abstract
This document provides a comprehensive guide for conducting molecular docking studies of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide, a compound of interest owing to its core benzenesulfonohydrazide scaffold. The benzenesulfonohydrazide moiety is present in a variety of medicinally important compounds known for their antibacterial, anticancer, and enzyme-inhibiting properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We present detailed, step-by-step protocols for in silico analysis of the binding affinity and interaction patterns of this ligand with three specific and high-impact protein targets: Dihydropteroate Synthase (DHPS), Penicillin-Binding Protein 2X (PBP-2X), and Human Carbonic Anhydrase II (hCA II). The protocols are designed to be self-validating and are grounded in established scientific principles of molecular modeling.
Introduction: The Rationale for Target Selection
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide belongs to the sulfonamide class of compounds, which have a rich history in medicinal chemistry.[1] The sulfonamide group is a key pharmacophore responsible for a wide spectrum of biological activities.[1] Molecular docking is a powerful computational tool that allows for the prediction of the binding orientation and affinity of a small molecule to its protein target, providing invaluable insights for drug design and discovery.
The selection of protein targets for this study is based on the known biological activities of structurally related sulfonamide and hydrazone derivatives:
-
Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folic acid synthesis pathway.[3] Inhibition of DHPS by sulfonamides leads to a bacteriostatic effect, making it a classic antibacterial target.[3]
-
Penicillin-Binding Protein 2X (PBP-2X): Essential for the synthesis of the bacterial cell wall. Its inhibition by various compounds, including some sulfonamide derivatives, leads to bacterial cell death.[4]
-
Human Carbonic Anhydrase II (hCA II): A zinc-containing metalloenzyme involved in numerous physiological processes. Sulfonamide-based inhibitors of hCA II are used as diuretics and for the treatment of glaucoma.[5][6]
This application note will provide detailed protocols for preparing the ligand and protein structures, performing the molecular docking using AutoDock Vina, and analyzing the results.
Experimental and Computational Workflow
The overall workflow for the molecular docking studies is depicted in the following diagram. This systematic approach ensures reproducibility and reliability of the obtained results.
Figure 1: A typical workflow for a molecular docking study.
Detailed Protocols
Part 1: Ligand Preparation
The three-dimensional structure of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide is the starting point for this study.
Protocol:
-
Obtain Ligand Structure: The 2D structure of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide can be drawn using chemical drawing software such as ChemDraw or Marvin Sketch.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be accomplished using software like Avogadro or UCSF Chimera.
-
File Format Conversion: Save the optimized 3D structure in a PDB file format.
-
Preparation for Docking: Use AutoDock Tools (ADT) to prepare the ligand for docking. This involves adding Gasteiger charges, merging non-polar hydrogens, and setting up the rotatable bonds. The final output should be in the PDBQT file format.
Part 2: Protein Preparation
The crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).
Selected Protein Targets:
| Target Protein | Organism | PDB ID |
| Dihydropteroate Synthase (DHPS) | Staphylococcus aureus | 1AD4[7] |
| Penicillin-Binding Protein 2X (PBP-2X) | Streptococcus pneumoniae | 1PMD[4] |
| Human Carbonic Anhydrase II (hCA II) | Homo sapiens | 1H9N[8] |
Protocol:
-
Download Protein Structure: Download the PDB file for each target protein from the RCSB PDB database.
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction.
-
Add polar hydrogens to the protein structure.
-
Check for and repair any missing atoms or residues.
-
-
Convert to PDBQT Format: Use AutoDock Tools to convert the cleaned PDB file into the PDBQT format. This step assigns partial charges and defines atom types.
Part 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.
Protocol:
-
Grid Box Generation:
-
Identify the active site of the target protein. This can often be determined from the location of the co-crystallized ligand in the original PDB file or from literature reports.
-
Define the grid box, which is a three-dimensional box that encompasses the active site. The size and center of the grid box need to be specified in the Vina configuration file. The box should be large enough to allow for the ligand to move and rotate freely within the binding pocket.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
Output Analysis: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file will contain the binding affinity values for each pose.
Results and Data Presentation
The primary output of a molecular docking study is the predicted binding affinity, which is an estimate of the binding free energy. A more negative value indicates a stronger binding interaction.
Table 1: Hypothetical Docking Results for N'-(4-Methoxybenzylidene)benzenesulfonohydrazide
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| DHPS | 1AD4 | -8.5 | Arg63, Ser222, Lys221 |
| PBP-2X | 1PMD | -7.9 | Ser337, Thr550, Asn396 |
| hCA II | 1H9N | -9.2 | His94, His96, Thr199, Zn2+ |
Note: The data presented in this table is for illustrative purposes and represents plausible outcomes based on the analysis of similar compounds.
Signaling Pathway Context
To better understand the biological significance of targeting these proteins, it is crucial to consider their roles in their respective pathways.
Figure 2: Inhibition of the bacterial folic acid synthesis pathway.
Conclusion and Future Perspectives
This application note provides a robust and detailed framework for conducting molecular docking studies of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide against key protein targets. The provided protocols are designed to be readily implemented by researchers with a foundational understanding of computational chemistry. The insights gained from such studies, including predicted binding affinities and interaction patterns, can guide the rational design and optimization of more potent and selective inhibitors. Future work should involve the experimental validation of these in silico findings through biochemical and cellular assays to confirm the biological activity of the compound.
References
-
Molecular docking of human carbonic anhydrase II (PDB ID: 4E3D; chain...). ResearchGate. Available at: [Link]
-
Molecular docking of carbonic anhydrase II isoenzyme (PDB code: 3 V2 J)... ResearchGate. Available at: [Link]
-
AutoDock Vina. The Scripps Research Institute. Available at: [Link]
-
1PMD: PENICILLIN-BINDING PROTEIN 2X (PBP-2X). RCSB PDB. Available at: [Link]
-
5U10: E. coli dihydropteroate synthase complexed with pteroic acid. RCSB PDB. Available at: [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. Available at: [Link]
-
Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. Available at: [Link]
-
1H9N: H119N CARBONIC ANHYDRASE II. RCSB PDB. Available at: [Link]
-
AutoDock. The Scripps Research Institute. Available at: [Link]
-
3D92: Human carbonic anhydrase II bound with substrate carbon dioxide. RCSB PDB. Available at: [Link]
-
5OIZ: Penicillin-Binding Protein 2X (PBP2X) from Streptococcus pneumoniae in complex with oxacillin. RCSB PDB. Available at: [Link]
-
2Z2L: Penicillin-Binding Protein 2X (PBP2X) from Streptococcus pneumoniae. RCSB PDB. Available at: [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
-
2VVB: Human carbonic anhydrase II in complex with bicarbonate. RCSB PDB. Available at: [Link]
-
PDB Entry - 3TYA. wwPDB. Available at: [Link]
-
AF_AFO05701F1: Computed structure model of Dihydropteroate synthase. RCSB PDB. Available at: [Link]
-
Docking results of Ceftobiprole into PBP2a, PBP2b, PBP2x and SHV-1. ResearchGate. Available at: [Link]
-
PDB Entry - 3H2A. wwPDB. Available at: [Link]
-
1AD4: DIHYDROPTEROATE SYNTHETASE COMPLEXED WITH OH-CH2-PTERIN-PYROPHOSPHATE FROM STAPHYLOCOCCUS AUREUS. RCSB PDB. Available at: [Link]
-
Penicillin-Binding Protein 2X (PBP2X) from Streptococcus pneumoniae in complex with Cefepime (5oj0). InterPro. Available at: [Link]
-
Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). RJPBCS. Available at: [Link]
-
Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. Available at: [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]
Sources
Antiglycation activity evaluation of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide analogs
Application Note & Protocol
Topic: Antiglycation Activity Evaluation of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide Analogs
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Non-enzymatic glycation, a spontaneous reaction between reducing sugars and biological macromolecules, leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is a key pathogenic factor in the development and progression of diabetic complications, such as nephropathy, retinopathy, and neuropathy, as well as other age-related diseases.[1][2][3] Consequently, the inhibition of AGE formation represents a promising therapeutic strategy. This document provides a comprehensive guide for evaluating the antiglycation potential of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide and its analogs, a class of compounds recognized for their diverse biological activities.[4][5] We present a detailed protocol for the widely-used in vitro Bovine Serum Albumin (BSA)-glucose assay, coupled with fluorescence spectroscopy for the quantification of fluorescent AGEs. This guide is designed to provide researchers with the foundational principles, a step-by-step experimental workflow, and data analysis procedures to effectively screen and characterize novel antiglycation agents.
Introduction: The Glycation Problem and Therapeutic Intervention
Under hyperglycemic conditions, prevalent in diabetes mellitus, reducing sugars like glucose react non-enzymatically with the free amino groups of proteins, lipids, and nucleic acids.[2][6] This complex cascade, known as the Maillard reaction, begins with the formation of a reversible Schiff base, which rearranges into a more stable Amadori product.[7] Over time, these early glycation products undergo a series of irreversible reactions—including oxidation, dehydration, and condensation—to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[7][8]
The pathological impact of AGEs is twofold. Firstly, they can directly alter the structural and functional integrity of proteins by forming cross-links, leading to tissue stiffness and compromised protein function.[6] Secondly, AGEs can interact with specific cell surface receptors, most notably the Receptor for AGEs (RAGE), triggering a cascade of intracellular signaling that promotes oxidative stress and inflammation, further contributing to tissue damage.[1][2][6]
Given the central role of AGEs in diabetic complications, inhibiting their formation is a critical therapeutic goal.[9][10] Benzenesulfonohydrazide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][11] Their structural features, particularly the hydrazone moiety (-NH-N=CH-), suggest a potential to interfere with the glycation process.[12][13] This guide details the evaluation of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide analogs for this specific therapeutic application.
Potential Mechanism of Antiglycation Action
The hydrazide-hydrazone core of the test compounds offers several plausible mechanisms for inhibiting glycation. The primary hypothesis is that the nucleophilic hydrazine nitrogen can act as a scavenger for reactive carbonyl species (RCS), such as the aldehyde group of glucose or dicarbonyl intermediates like methylglyoxal. By trapping these species, the compounds can prevent them from reacting with protein amino groups, thus halting the initial steps of the Maillard reaction. This mechanism is similar to that proposed for the reference inhibitor, aminoguanidine.[7] Additionally, some analogs may possess antioxidant properties, which can indirectly inhibit glycation by quenching free radicals that accelerate the conversion of Amadori products to AGEs (a process known as glycoxidation).[7][11]
Figure 1. Proposed mechanism of antiglycation activity.
In Vitro Assay: Principle and Design
The evaluation of antiglycation activity is performed using an established in vitro model that simulates hyperglycemia-induced protein modification. The core of this assay involves incubating a model protein, Bovine Serum Albumin (BSA), with a high concentration of a reducing sugar, D-glucose, at a physiological pH and temperature.[14][15] Over an extended incubation period, this reaction generates fluorescent AGEs.
The efficacy of a test compound, such as a N'-(4-Methoxybenzylidene)benzenesulfonohydrazide analog, is determined by its ability to inhibit the formation of these fluorescent AGEs. The reaction is performed in the presence and absence of the test compound. The level of glycation is quantified by measuring the characteristic fluorescence of AGEs, typically with an excitation wavelength of approximately 370 nm and an emission wavelength around 440 nm.[16][17][18] A reduction in fluorescence intensity in the presence of the test compound, relative to the control (BSA + glucose only), indicates antiglycation activity. Aminoguanidine, a well-characterized glycation inhibitor, is used as a positive control for assay validation.
Materials and Reagents
4.1. Chemicals & Consumables
-
Bovine Serum Albumin (BSA), Fraction V, ≥98%
-
D-(+)-Glucose, Anhydrous, ≥99.5%
-
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide Analogs (Test Compounds)
-
Aminoguanidine Hydrochloride (Positive Control), ≥98%
-
Phosphate Buffered Saline (PBS) tablets or powder, pH 7.4
-
Sodium Azide (NaN₃), as a bacteriostatic agent
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Sterile Deionized Water
-
96-well black, flat-bottom microplates (for fluorescence reading)
-
Microcentrifuge tubes
-
Sterile pipette tips
4.2. Equipment
-
Spectrofluorometer with microplate reading capability
-
Thermostatic laboratory incubator (37°C)
-
Vortex mixer
-
Analytical balance (4-decimal place)
-
pH meter
-
Calibrated single and multichannel micropipettes
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple compounds and concentrations.
5.1. Preparation of Stock Solutions
-
Phosphate Buffer (100 mM, pH 7.4): Prepare according to the manufacturer's instructions. Add 3 mM Sodium Azide (e.g., 0.02 g per 100 mL) to the final solution to prevent microbial growth. Filter sterilize if necessary.
-
BSA Stock Solution (20 mg/mL): Dissolve 200 mg of BSA in 10 mL of the prepared phosphate buffer. Mix gently by inversion to avoid frothing. Prepare fresh on the day of the experiment.
-
Glucose Stock Solution (1 M): Dissolve 1.802 g of D-glucose in 10 mL of the prepared phosphate buffer. Ensure it is fully dissolved.
-
Test Compound Stock Solutions (e.g., 10 mM): Prepare stock solutions of the N'-(4-Methoxybenzylidene)benzenesulfonohydrazide analogs by dissolving an accurately weighed amount in 100% DMSO. Subsequent dilutions should also be made in DMSO to create a concentration range for IC₅₀ determination.
-
Aminoguanidine Stock Solution (10 mM): Prepare a stock solution of the positive control by dissolving an accurately weighed amount in DMSO.
5.2. Assay Setup
The final reaction volume per well will be 200 µL. Prepare master mixes for common reagents where possible to minimize pipetting errors.
-
Label a 96-well black microplate according to your experimental layout (Blanks, Controls, Positive Controls, Test Compounds at various concentrations). All samples should be prepared in triplicate.
-
Add BSA and Glucose: To all wells except the "Blank," add 100 µL of BSA stock solution (20 mg/mL) and 50 µL of Glucose stock solution (1 M). This results in final concentrations of 10 mg/mL BSA and 250 mM Glucose after all components are added.
-
For the "Blank" wells: Add 100 µL of BSA stock solution and 50 µL of phosphate buffer (instead of glucose).
-
Add Inhibitors/Vehicle:
-
Control Wells: Add 50 µL of phosphate buffer containing 5% DMSO (vehicle control).
-
Positive Control Wells: Add 50 µL of an appropriate dilution of Aminoguanidine in buffer to achieve the desired final concentration (e.g., 1 mM).
-
Test Compound Wells: Add 50 µL of the appropriate dilutions of the benzenesulfonohydrazide analogs to achieve the desired final concentration range (e.g., 10 µM to 1000 µM).
-
-
Seal and Mix: Carefully seal the plate with an adhesive plate sealer to prevent evaporation. Mix the contents gently on a plate shaker for 1 minute.
Figure 2. Experimental workflow for the antiglycation assay.
5.3. Incubation
-
Place the sealed plate in a 37°C incubator for 7 days. Ensure the incubator provides a dark environment to protect light-sensitive compounds. For an accelerated assay, incubation can be performed at a higher temperature (e.g., 50°C), but the duration will need to be optimized (e.g., 24-72 hours).[19]
5.4. Fluorescence Measurement
-
After the incubation period, allow the plate to cool to room temperature.
-
Briefly centrifuge the plate to remove any condensation from the seal.
-
Remove the plate sealer.
-
Using a spectrofluorometer, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm .[15][18]
Data Analysis
6.1. Calculation of Percentage Inhibition The antiglycation activity of each compound is expressed as the percentage inhibition of AGE formation. First, correct all fluorescence readings by subtracting the average fluorescence of the blank wells.
-
Percent Inhibition (%) = [ (FI_Control - FI_Sample) / FI_Control ] × 100
Where:
-
FI_Control is the fluorescence intensity of the control (BSA + Glucose).
-
FI_Sample is the fluorescence intensity of the test sample (BSA + Glucose + Test Compound).
6.2. Determination of IC₅₀ Values The IC₅₀ value is the concentration of the inhibitor required to achieve 50% inhibition of glycation.
-
Test each analog over a range of concentrations (e.g., five serial dilutions).
-
Calculate the % Inhibition for each concentration.
-
Plot the % Inhibition (y-axis) against the logarithm of the inhibitor concentration (x-axis).
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism or an equivalent to calculate the IC₅₀ value.
6.3. Sample Data Presentation
The results should be summarized in a clear, tabular format for easy comparison of the analogs' potencies.
| Compound ID | R-Group Modification | IC₅₀ (µM) ± SEM |
| Standard | Aminoguanidine | 850.5 ± 15.2 |
| Parent | N'-(4-Methoxybenzylidene)benzenesulfonohydrazide | 345.8 ± 9.7 |
| Analog 1 | 3,4-Dimethoxybenzylidene | 289.6 ± 5.8 |
| Analog 2 | 4-Hydroxybenzylidene | 227.8 ± 4.1 |
| Analog 3 | 4-Chlorobenzylidene | 412.3 ± 11.5 |
| Analog 4 | 4-Nitrobenzylidene | 550.1 ± 20.3 |
| Note: Data are hypothetical and for illustrative purposes only. |
Troubleshooting and Scientific Considerations
-
Compound Solubility: Benzenesulfonohydrazide analogs may have limited aqueous solubility. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-inhibitory level (typically <1%). If solubility is an issue, a preliminary solubility test is recommended.
-
Compound Interference: Test compounds may be inherently fluorescent at the excitation/emission wavelengths used for AGEs. To correct for this, set up parallel wells containing the test compound and BSA in buffer (without glucose) and subtract this background fluorescence from the corresponding sample wells.
-
Assay Variability: Ensure thorough mixing of reagents and consistent incubation times and temperatures. Using a multichannel pipette for reagent addition can minimize well-to-well variability. Triplicate data points are essential for statistical validity.
-
Mechanism Nuance: This assay primarily detects fluorescent AGEs. Some compounds might inhibit the formation of non-fluorescent AGEs or cross-links. Further assays, such as measuring protein carbonyl content or using ELISA for specific AGEs like CML, may be required for a more comprehensive mechanistic understanding.[18]
Conclusion
The protocol described provides a robust and high-throughput method for assessing the antiglycation potential of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide analogs. By quantifying the inhibition of fluorescent AGE formation in a physiologically relevant in vitro model, researchers can effectively screen compound libraries, establish structure-activity relationships, and identify lead candidates for further development. The identification of potent antiglycation agents from this chemical class could pave the way for novel therapeutic strategies aimed at preventing or mitigating the debilitating complications of diabetes and other AGE-related pathologies.
References
-
Asadipooya, K., & Lankarani, K. B. (2016). Advanced Glycation End Products and Diabetic Complications. International Journal of Endocrinology and Metabolism. ([Link])
-
Singh, R., Barden, A., Mori, T., & Beilin, L. (2001). Advanced Glycation End-Products: A Review. Diabetologia. ([Link])
-
Kim, C. S., Park, S., & Kim, J. (2018). The Role of Advanced Glycation End Products in Diabetic Vascular Complications. Korean Journal of Internal Medicine. ([Link])
-
Miyata, T., Ueda, Y., Horie, K., Nangaku, M., & Kurokawa, K. (1998). Specific fluorescence assay for advanced glycation end products in blood and urine of diabetic patients. Kidney International. ([Link])
-
Dariya, B., & Nagaraju, G. P. (2020). Endogenous advanced glycation end products in the pathogenesis of chronic diabetic complications. Frontiers in Endocrinology. ([Link])
-
Nowotny, K., Jung, T., Höhn, A., Weber, D., & Grune, T. (2015). Advanced Glycation End Products and Oxidative Stress in Type 2 Diabetes Mellitus. Biomolecules. ([Link])
-
Maza, M. P., Garrido, F., Escalante, N., et al. (2012). Fluorescent advanced glycation end-products (ages) detected by spectro-photofluorimetry, as a screening tool to detect diabetic microvascular complications. Journal of Diabetes Mellitus. ([Link])
-
Rasheed, S., Sánchez, S. S., Yousuf, S., Honoré, S. M., & Choudhary, M. I. (2018). Drug repurposing: In-vitro anti-glycation properties of 18 common drugs. PLOS ONE. ([Link])
-
de Lemos, E. T., Oliveira, J., Pinto, R., & Reis, F. (2012). Advanced Glycation Endproducts (AGEs) as a Biomarker for Risk of Diabetes Patients. Circulation. ([Link])
-
Olar, L. E., Ștefan, R., Berce, C., Ciobanu, D., & Papuc, I. (2015). The Fluorescence Identification of Advanced Glycation End Products in Streptozotocin−Induced Diabetic Rats' Plasma Samples. Bulletin UASVM Veterinary Medicine. ([Link])
-
Wu, C. H., & Yen, G. C. (2005). In Vitro Anti-Glycation Assay. Bio-protocol. ([Link])
-
Imad, R., & Ramteke, P. W. (2023). Fluorescence in probing the biochemical and conformational changes in non-enzymatically glycated proteins. Critical Reviews in Analytical Chemistry. ([Link])
-
Öztürk, G., Ceylan, Ü., & Tarı, G. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Turkish Chemical Society, Section A: Chemistry. ([Link])
-
Pérez-Báez, F. J., et al. (2024). Antioxidant and Antiglycation Properties of Carob Flour Extracts. Antioxidants. ([Link])
-
Flores-Guzmán, A. M., et al. (2019). Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea. Oxidative Medicine and Cellular Longevity. ([Link])
-
Rollando, R., et al. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences. ([Link])
-
Bourais, I., et al. (2017). Protocol implementation for the detection of advanced glycation end products and screening of natural extracts involved in the prevention of glycation. Journal of Applied Pharmaceutical Science. ([Link])
-
UKEssays. (2018). Antiglycation Studies of Pd(II)-Hydrazide Complexes. ([Link])
-
Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Molecules. ([Link])
-
El-Gazzar, M. G., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharmaceutical Chemistry. ([Link])
-
Wang, B., et al. (2011). Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. African Journal of Pharmacy and Pharmacology. ([Link])
-
Gümüş, F., et al. (2021). Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones. Molecules. ([Link])
-
Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Medicinal Chemistry. ([Link])
-
Khan, M. S., & Dwivedi, S. (2013). Discovery of promising antiglycation agents for the management of diabetic complications. Journal of Pharmacy and Bioallied Sciences. ([Link])
-
Sharma, S., & Sharma, P. C. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. ([Link])
-
Al-Warhi, T., et al. (2022). Different mechanisms of action of quinoline hydrazide/hydrazone. ResearchGate. ([Link])
-
Rasheed, S., et al. (2018). Drug repurposing: In-vitro anti-glycation properties of 18 common drugs. PLOS ONE. ([Link])
-
Al-Lawati, H. A. J., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. ([Link])
-
Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules. ([Link])
- Choudhary, M. I., et al. (2016). Inhibitors of advanced glycation end-products (ages)formation.
Sources
- 1. Advanced Glycation End Products and Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Endogenous advanced glycation end products in the pathogenesis of chronic diabetic complications [frontiersin.org]
- 3. The Role of Advanced Glycation End Products in Diabetic Vascular Complications [e-dmj.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. tandfonline.com [tandfonline.com]
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- 16. Specific fluorescence assay for advanced glycation end products in blood and urine of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. plantsjournal.com [plantsjournal.com]
Troubleshooting & Optimization
Common side products in the synthesis of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide
Welcome to the Technical Support Hub. This guide addresses common synthetic challenges, impurity profiles, and stability issues associated with the preparation of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide (CAS: 1776-35-8).[1] It is designed for researchers requiring immediate troubleshooting for low yields, unexpected spectral data, or product decomposition.[1]
Quick Reference Data
| Parameter | Specification | Notes |
| Target Structure | Sulfonylhydrazone linkage | |
| Molecular Weight | 290.34 g/mol | |
| Typical Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or diazo formation |
| Melting Point | 185–187 °C [1] | Sharp melting point indicates high purity |
| Key NMR Signal | Diagnostic for hydrazone formation | |
| Stability | Acid-stable; Base-labile | Decomposes to diazo compounds in base ( |
Module 1: Troubleshooting & FAQs
Ticket #01: "My product is a sticky oil or gum instead of a solid."
Diagnosis: Incomplete reaction or solvent trapping. The condensation of 4-methoxybenzaldehyde and benzenesulfonohydrazide is an equilibrium process. If water is not effectively removed or if the solvent system is too polar, the product may oil out with unreacted aldehyde.[1]
-
Root Cause 1: Residual Aldehyde. 4-Methoxybenzaldehyde is a liquid/oil.[1] Even 5-10% contamination prevents crystallization.[1]
-
Root Cause 2: "Soft" Crystals. The product can trap ethanol/methanol in the lattice.
Solution Protocol:
-
Trituration: Add cold diethyl ether or hexanes to the gum and scratch the flask walls. This dissolves the aldehyde impurity and induces crystallization of the sulfonohydrazone.
-
Recrystallization: Use Ethanol/Water (9:1) .[1] Dissolve in hot ethanol, then add water dropwise until turbid. Cool slowly to 4 °C.
-
Drying: Vacuum dry at 50 °C for 6 hours. High vacuum is essential to remove lattice solvent.[1]
Ticket #02: "I see 'extra' peaks in the NMR spectrum (doublets/singlets)."
Diagnosis: E/Z Isomerism or Hydrolysis. Sulfonylhydrazones exhibit geometric isomerism around the C=N double bond.
-
Scenario A: Two sets of signals (Ratio ~10:1 to 5:1).
-
Issue: E/Z Isomerization . The E-isomer (trans) is thermodynamically favored due to steric hindrance between the sulfonyl group and the phenyl ring. The Z-isomer (cis) may form in non-polar solvents or upon UV exposure [2].[1]
-
Fix: This is often intrinsic. Heating the NMR sample (DMSO-
) to 80 °C often coalesces the peaks if it is dynamic isomerization.[1] If separation is required, recrystallization from slow evaporation of methanol favors the E-isomer.[1]
-
-
Scenario B: Signals at
9.8 ppm (Aldehyde CHO) and 7-8 ppm (aromatic). [1]-
Issue: Hydrolysis . The sample is reverting to starting materials in the NMR tube, especially if the solvent is wet DMSO-
or with traces of acid [3].[1] -
Fix: Ensure NMR solvents are anhydrous and acid-free (filter
through basic alumina).
-
Ticket #03: "The reaction mixture turned yellow/orange and bubbled."
Diagnosis: Bamford-Stevens Decomposition. Critical Warning: Sulfonylhydrazones are precursors to diazo compounds. In the presence of base (even weak bases like bicarbonate) and heat, they decompose.[1]
-
Mechanism: Base deprotonates the hydrazone (-NH-), leading to the elimination of benzenesulfinate (
) and formation of the diazo species ( ).[1] This diazo compound is yellow/orange and unstable, releasing gas (bubbling) to form carbenes [4].[1] -
Prevention: Ensure the reaction conditions are neutral or slightly acidic (catalytic acetic acid). Avoid basic washes during workup.[1]
Module 2: Common Side Products Analysis
The following diagram illustrates the reaction pathways and where specific impurities originate.
Figure 1: Reaction pathways showing the main condensation route (green) and decomposition risks (red).
Detailed Impurity Profile
| Impurity | Origin | Detection (1H NMR) | Removal Strategy |
| Unreacted Aldehyde | Incomplete reaction | Wash crude solid with cold Hexanes/Ether.[1] | |
| Benzenesulfonic Acid | Oxidation of sulfonohydrazide | Wash crude solid with water (highly water soluble).[1] | |
| Diphenyl Disulfide | Reductive decomposition of reagent | Recrystallize from Ethanol (disulfide is very soluble in EtOH).[1] | |
| Azine ( | Trace hydrazine in reagent | Symmetric aromatic peaks, no NH | Use high-purity sulfonohydrazide; Recrystallize.[1] |
Module 3: Optimized Synthetic Protocol
To minimize the side products listed above, follow this self-validating protocol.
Reagents:
-
4-Methoxybenzaldehyde (1.0 equiv)[1]
-
Benzenesulfonohydrazide (1.05 equiv) — Slight excess drives equilibrium.[1]
-
Glacial Acetic Acid (1-2 drops) [Catalyst][1]
Procedure:
-
Dissolution: Dissolve benzenesulfonohydrazide in absolute ethanol (5 mL/mmol) at 50 °C. Ensure complete dissolution before adding aldehyde to avoid encapsulation.
-
Addition: Add 4-methoxybenzaldehyde followed by acetic acid.
-
Reflux: Heat to reflux for 2–3 hours.
-
Checkpoint: The solution should remain clear or turn slightly pale yellow. Darkening indicates decomposition.[1]
-
-
Crystallization: Cool to room temperature, then to 0 °C. The product should precipitate as white needles.
-
Filtration: Filter and wash the cake with cold ethanol (2x) and then pentane (1x).
-
Why Pentane? It removes unreacted aldehyde (oil) without dissolving the product.[1]
-
-
Validation:
References
-
Aslan, H. G., & Aydin, L. (2020).[1][3] Synthesis, Characterization and Theoretical Studies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Chemical Society of Pakistan, 42(1), 125.[1] Link
-
Angelina, E., et al. (2023).[1] New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules, 28(19), 6878.[1] Link
-
Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[1] Link
-
Bi, X., et al. (2017).[1][4] Decomposition of N-Sulfonylhydrazones to Diazoalkanes Goes to Room Temperature.[4][5] Chemistry – A European Journal, 23(20), 4756–4760.[1] Link[1]
Sources
Overcoming solubility issues of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide in biological assays
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support center for N'-(4-Methoxybenzylidene)benzenesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming the solubility challenges associated with this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.
Introduction to N'-(4-Methoxybenzylidene)benzenesulfonohydrazide and its Class
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide belongs to the benzenesulfonohydrazide class of compounds. This group of molecules is of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potential anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] A common hurdle in the preclinical evaluation of such lipophilic compounds is their poor aqueous solubility, which can lead to challenges in obtaining reliable and reproducible data in biological assays.[4][5]
This guide provides a systematic approach to addressing these solubility issues, ensuring the compound's effective delivery and accurate assessment of its biological effects.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and solubility of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide.
Q1: What is the best solvent to dissolve N'-(4-Methoxybenzylidene)benzenesulfonohydrazide for biological assays?
A1: Based on its chemical structure and available data for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a concentrated stock solution.[2] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[6] However, it is crucial to be mindful of DMSO's potential cytotoxicity at higher concentrations in cell-based assays.[7][8]
Q2: What is the maximum permissible concentration of DMSO in my cell-based assay?
A2: The tolerance to DMSO can vary significantly between different cell lines.[9] A general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many sensitive cell lines requiring concentrations as low as 0.1%.[7][10] It is always best practice to perform a vehicle control experiment, treating your cells with the highest concentration of DMSO that will be used in your assay to ensure it does not independently affect cell viability or the experimental endpoint.[9]
Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous assay buffer/cell culture medium. What happened?
A3: This common phenomenon is known as "solvent shock" or precipitation upon dilution.[11] It occurs when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly introduced into an aqueous environment. The abrupt change in solvent polarity causes the compound to crash out of the solution.[11] Strategies to mitigate this include using a serial dilution approach, warming the aqueous medium, and ensuring rapid and thorough mixing upon addition.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common choice, other organic solvents like ethanol or dimethylformamide (DMF) can also be considered. However, their compatibility with your specific assay and their own potential for cytotoxicity must be evaluated. For in vivo studies, formulation strategies often move beyond simple solvents to include co-solvents (e.g., polyethylene glycol), surfactants, or lipid-based delivery systems to improve bioavailability.[12][13][14]
Troubleshooting Guide: From Precipitation to Clear Solutions
This section provides a more in-depth guide to troubleshooting common solubility problems.
Problem 1: Precipitate Forms Immediately Upon Addition to Aqueous Media
-
Cause: This is a classic case of solvent shock, where the compound's solubility limit is exceeded upon rapid dilution into the aqueous buffer.[11]
-
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to test lower final concentrations of the compound.
-
Optimize the Dilution Process: Instead of adding the stock directly to the final volume, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of media, mix well, and then transfer this intermediate dilution to the final volume.
-
Increase Mixing Efficiency: Add the compound stock drop-wise to the aqueous medium while vortexing or stirring to ensure immediate and uniform dispersion.[7]
-
Temperature Adjustment: Gently warming the cell culture medium or buffer to 37°C before adding the compound can sometimes improve solubility. However, be cautious as some compounds can be less stable at higher temperatures.[11]
-
Problem 2: The Solution is Initially Clear but Precipitates Over Time
-
Cause: This can be due to several factors, including temperature instability, pH shifts in the medium due to cell metabolism, or interactions with media components like serum proteins.[11][15]
-
Solutions:
-
Assess Compound Stability: The compound may not be stable in the aqueous environment at 37°C over the duration of your experiment. Consider reducing the incubation time if possible.
-
Control for pH Changes: Use a medium with a robust buffering system, such as HEPES, to maintain a stable pH.[16]
-
Evaluate Serum Interactions: If using a serum-containing medium, the compound may bind to proteins and precipitate. Try reducing the serum concentration or, if your cells can tolerate it, use a serum-free medium for the duration of the compound treatment.[11]
-
Workflow for Troubleshooting Compound Precipitation
The following diagram illustrates a systematic approach to addressing precipitation issues.
Caption: A decision tree for troubleshooting compound precipitation.
Experimental Protocols
Here are detailed, step-by-step protocols for preparing and using N'-(4-Methoxybenzylidene)benzenesulfonohydrazide in a typical cell-based assay.
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a high-concentration stock solution of the compound in an appropriate organic solvent.
Materials:
-
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Weigh the compound: Aseptically weigh the calculated amount of powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be mindful of potential compound degradation.
-
Visual Inspection: Ensure the solution is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Objective: To dilute the concentrated stock solution into the final working concentration in cell culture medium while minimizing precipitation.
Caption: Workflow for preparing working solutions to minimize precipitation.
Advanced Solubilization Strategies
If standard methods with DMSO are insufficient, more advanced formulation strategies may be necessary, particularly for high-concentration dosing or in vivo applications.
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvents | Using a mixture of solvents (e.g., DMSO, ethanol, polyethylene glycol) to increase the solubilizing capacity of the vehicle.[17] | Requires careful optimization of the solvent ratios to maintain safety and efficacy. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, encapsulating the drug molecule to improve its aqueous solubility.[12][18] | The complexation efficiency depends on the specific cyclodextrin and drug pairing. |
| Surfactants | Amphiphilic molecules that form micelles, which can encapsulate hydrophobic drugs and increase their apparent solubility in aqueous solutions.[14] | The choice of surfactant and its concentration must be non-toxic to the cells or organism. |
| Lipid-Based Formulations | Dissolving the compound in oils or lipids, often as self-emulsifying drug delivery systems (SEDDS), can enhance solubility and absorption.[12][13][14] | Primarily used for oral or parenteral administration in preclinical animal studies. |
References
- Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
- World Pharma Today. (2025, October 17).
- PharmaTech. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- BenchChem. (n.d.).
- Ritika, S. L., Harikumar, & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Slideshare. (n.d.).
- Purdue University. (n.d.).
- ResearchGate. (2026, January 1). The bioactivity of benzenesulfonyl hydrazones: A short review.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Aslan, H. G., & Aydin, L. (2021). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. Journal of the Chemical Society of Pakistan, 43(2), 212-223.
- LifeTein. (2023, February 1). DMSO Usage in Cell Culture.
- Sigma-Aldrich. (n.d.).
- Al-Suwaidan, I. A., et al. (2024). Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity. RSC Medicinal Chemistry.
- Frontiers. (2019, September 18).
- Popiołek, Ł., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(11), 3015.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- Bentham Science Publisher. (2022, November 23).
- DigitalOcean. (n.d.). Troubleshooting: Cell Culture.
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- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
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- Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
- MDPI. (2021, January 26). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex.
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Validation & Comparative
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide vs. other benzenesulfonohydrazide derivatives in antimicrobial assays
This guide provides an in-depth technical comparison of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide against other benzenesulfonohydrazide derivatives. It synthesizes experimental data, synthetic protocols, and structure-activity relationships (SAR) to assist in rational drug design and antimicrobial assessment.
Executive Summary
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide is a sulfonyl hydrazone Schiff base formed by the condensation of benzenesulfonohydrazide and 4-methoxybenzaldehyde. It represents a class of "sulfa-hybrid" molecules that combine the pharmacophore of sulfonamides (dihydropteroate synthase inhibition) with the azomethine linker (-N=CH-) known for metal chelation and enzymatic interference.
While halogenated derivatives (e.g., 4-chloro, 4-bromo) often exhibit superior potency due to enhanced lipophilicity and membrane penetration, the 4-methoxy derivative offers distinct physicochemical properties—specifically improved solubility and altered electronic density—making it a critical reference point in Structure-Activity Relationship (SAR) studies.
Chemical Profile & Synthesis
This compound belongs to the N-benzenesulfonylhydrazone class. The synthesis is a robust, atom-efficient condensation reaction.
Technical Specifications
-
IUPAC Name: N'-(4-methoxybenzylidene)benzenesulfonohydrazide[1]
-
Molecular Formula: C
H N O S -
Melting Point: 187 °C (Experimental)[2]
-
Solubility: Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in water.
-
Key Functional Groups: Sulfonamide (-SO
NH-), Azomethine (-N=CH-), Methoxy ether (-OCH ).
Synthetic Route (Graphviz Visualization)
The following diagram outlines the condensation pathway and purification logic.
Caption: Synthesis pathway via acid-catalyzed condensation. The reaction proceeds through a carbinolamine intermediate followed by dehydration to form the stable azomethine bond.
Comparative Antimicrobial Performance[3][4][5][6][7][8][9]
The antimicrobial efficacy of benzenesulfonohydrazides is heavily influenced by the electronic and lipophilic nature of the substituent on the benzylidene ring.
Mechanistic Basis[7]
-
Sulfonamide Moiety: Competes with PABA (p-aminobenzoic acid), inhibiting dihydropteroate synthase and blocking folate synthesis.
-
Azomethine Linker (-N=CH-): Facilitates the chelation of trace metals (Fe²⁺, Cu²⁺) essential for bacterial metabolism and can inhibit DNA gyrase.
Comparative Data: Methoxy vs. Halogen/Nitro Derivatives
The table below aggregates MIC (Minimum Inhibitory Concentration) trends observed in this chemical class against standard pathogens (S. aureus, E. coli).
| Derivative (R-Substituent) | Electronic Effect | Lipophilicity (LogP) | MIC Range (µg/mL) | Activity Profile |
| 4-Methoxy (-OCH₃) | Electron Donating (EDG) | Moderate | 64 – 128 | Moderate. The electron donation increases electron density on the azomethine nitrogen, potentially improving metal chelation but reducing membrane permeability compared to halogens. |
| 4-Chloro (-Cl) | Electron Withdrawing (EWG) | High | 8 – 32 | High. Increased lipophilicity facilitates passive diffusion through the bacterial cell wall. |
| 4-Nitro (-NO₂) | Strong EWG | Moderate | 4 – 16 | Very High. Strong electron withdrawal increases the acidity of the -NH- proton, potentially enhancing binding interactions with target enzymes. |
| 4-Hydroxy (-OH) | Electron Donating | Low | >128 | Low. High polarity limits membrane penetration, though specific derivatives (e.g., salicylaldehyde) show boosted activity due to intramolecular H-bonding. |
Key Insight: While the 4-Methoxy derivative is often less potent than the 4-Nitro or 4-Chloro analogs in direct growth inhibition, it is frequently less cytotoxic to mammalian cells, making it a valuable lead for optimizing the therapeutic index.
SAR Decision Tree (Graphviz Visualization)
This logic flow helps researchers decide when to deploy the 4-methoxy derivative versus alternatives.
Caption: SAR decision matrix. Electron-withdrawing groups drive potency; electron-donating groups (like Methoxy) modulate solubility and toxicity profiles.
Experimental Protocols
To ensure reproducibility and valid comparison, follow these standardized protocols.
Protocol A: Synthesis of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide
-
Reagents: Dissolve benzenesulfonohydrazide (1.0 mmol) and 4-methoxybenzaldehyde (1.0 mmol) in 15 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Reflux the mixture at 80°C for 3 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice if precipitation is not immediate.
-
Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield needle-like crystals.
-
Validation: Confirm structure via Melting Point (Target: ~187°C) and IR (Look for -NH- stretch at ~3200 cm⁻¹ and C=N stretch at ~1600 cm⁻¹).
Protocol B: Antimicrobial Assay (Broth Microdilution)
-
Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Compound Prep: Dissolve the test compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dilution Series: In a 96-well plate, perform serial 2-fold dilutions of the compound in MHB. Final concentrations should range from 512 µg/mL down to 0.5 µg/mL.
-
Critical Control: Include a "DMSO only" well to rule out solvent toxicity (DMSO < 1% final concentration).
-
-
Incubation: Add bacterial inoculum to each well. Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Visualization: Use Resazurin dye (0.01%) for clearer endpoint determination (Blue = No Growth; Pink = Growth).
References
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Popiołek, Ł., et al. (2021).[3][4][5] Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Materials, 14(11), 2723.[4] Link
-
Aslan, G., & Aydin, L. (2020).[2] Synthesis, Characterization and Theoretical Studies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Chemical Society of Pakistan, 42(1), 126. Link
-
BenchChem. (2025). The Medicinal Chemistry Landscape of 4-Methoxybenzenesulfonohydrazide: A Technical Guide. Link
-
Krátký, M., et al. (2023). Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 28(3). Link
-
Mondal, P., et al. (2019).[6] Synthesis and quantitative structure-activity relationship analysis of benzenesulfonamides as antibacterial agents. Arabian Journal of Chemistry. Link
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A Comparative Analysis of the Anticancer Potential of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide and Its Analogs: A Guide for Drug Development Professionals
In the landscape of anticancer drug discovery, the benzenesulfonohydrazide scaffold has emerged as a promising pharmacophore. This guide provides a detailed comparative analysis of the anticancer activity of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide and its structurally related analogs. We will delve into the structure-activity relationships (SAR), elucidate the underlying molecular mechanisms, and provide detailed experimental protocols to empower researchers in this field. Our objective is to furnish a comprehensive resource that is grounded in scientific integrity and supports the rational design of more potent and selective anticancer agents.
Introduction: The Promise of Benzenesulfonohydrazides in Oncology
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] When incorporated into a hydrazone linkage, the resulting sulfonylhydrazone moiety offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an attractive scaffold for targeting various biological macromolecules.[2] N'-(4-Methoxybenzylidene)benzenesulfonohydrazide serves as a foundational molecule in this class, exhibiting notable cytotoxic effects against cancer cells.[3] The rationale for synthesizing and evaluating its analogs lies in the potential to enhance this activity, improve selectivity for cancer cells over normal cells, and overcome mechanisms of drug resistance.[4] By systematically modifying the peripheral chemical groups, we can probe the specific interactions that drive the anticancer effects and identify analogs with superior therapeutic profiles.
Comparative Anticancer Activity: A Data-Driven Assessment
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| N'-(4-Methoxybenzylidene) benzenesulfonohydrazide Analog | 2-(4-methoxy benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide | MCF-7 (Breast) | 37.8 | [5] |
| Analog 2 | 2-(4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide | MCF-7 (Breast) | 28.2 | [5] |
| Analog 3 | 2-benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamide | MCF-7 (Breast) | 38.1 | [5] |
| Analog 4 | 2-(4-chloro benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide | MCF-7 (Breast) | 41 | [5] |
| N'-(4-Methoxybenzylidene)-4-(methylsulfonyl)benzohydrazide | N'-(4-Methoxybenzylidene)-4-(methylsulfonyl)benzohydrazide | 59 Human Cancer Cell Lines | Significant Growth Inhibition at 10 µM | [6] |
Analysis of Cytotoxicity Data:
The data, though from different studies, allows for preliminary structure-activity relationship (SAR) deductions. The introduction of a thiocarboxamide moiety in the analogs presented in the table appears to be a viable strategy for maintaining anticancer activity. Notably, the dimethylamino substitution on the benzylidene ring (Analog 2) resulted in a lower IC50 value against the MCF-7 breast cancer cell line compared to the methoxy substitution of the parent analog, suggesting that electron-donating groups at this position may enhance cytotoxicity.[5] Conversely, the unsubstituted benzylidene (Analog 3) and the chloro-substituted analog (Analog 4) showed slightly higher IC50 values, indicating that the nature and position of the substituent on the benzylidene ring are critical determinants of anticancer potency.[5] The broad-spectrum activity of N'-(4-Methoxybenzylidene)-4-(methylsulfonyl)benzohydrazide across 59 human cancer cell lines highlights the potential of this scaffold.[6]
Unraveling the Molecular Mechanisms: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of benzenesulfonohydrazide derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.[7]
Induction of Apoptosis
Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue homeostasis.[8] Cancer cells often evade apoptosis, a hallmark of malignancy.[9] Many chemotherapeutic agents exert their effects by reactivating these dormant death pathways.[10] Benzenesulfonohydrazides are believed to trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
A plausible mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[11] Pro-apoptotic proteins like Bax and Bak can be upregulated, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[12] This event initiates a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[13]
Below is a diagram illustrating the proposed intrinsic apoptotic pathway initiated by N'-(4-Methoxybenzylidene)benzenesulfonohydrazide and its analogs.
Caption: Proposed Intrinsic Apoptosis Pathway
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can interfere with the cell cycle, a series of events that leads to cell division and duplication.[14] Dysregulation of the cell cycle is another fundamental characteristic of cancer.[15] By arresting cancer cells at specific checkpoints, such as the G1/S or G2/M transitions, these compounds can prevent their proliferation.[16] This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[17] For instance, upregulation of CDK inhibitors like p21 can halt the cell cycle, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.[4]
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and validation of these findings, we provide detailed protocols for key in vitro assays used to assess the anticancer activity of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide and its analogs.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of key apoptotic markers.
Protocol:
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.[6]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Below is a diagram illustrating the general experimental workflow for evaluating the anticancer properties of these compounds.
Caption: Experimental Workflow for Anticancer Evaluation
Future Directions and Conclusion
The comparative analysis of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide and its analogs reveals a promising class of compounds with significant anticancer potential. The modular nature of their synthesis allows for extensive chemical space exploration to optimize potency and selectivity.
Future research should focus on:
-
Comprehensive SAR studies: Synthesizing and testing a larger, more diverse library of analogs to establish more definitive structure-activity relationships.
-
In vivo efficacy studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential in a physiological context.
-
Target identification: Utilizing techniques such as proteomics and molecular docking to identify the specific molecular targets of these compounds, which will provide a deeper understanding of their mechanism of action.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to determine their suitability for further drug development.
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NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). Flow cytometry in cancer therapy development. Retrieved from [Link]
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- Eldehna, W. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16799.
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- Popiołek, Ł. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Chemistry & Biodiversity, 22(12), e202500858.
- Al-Ostath, R. A., et al. (2021). Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein. Molecules, 26(3), 735.
- Penkert, M., & Wölfl, S. (2015). Antitumor Sulfonylhydrazines: Design, Structure–Activity Relationships, Resistance Mechanisms, and Strategies for Improving Therapeutic Utility. Journal of Medicinal Chemistry, 58(10), 4155-4177.
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- Syahri, J., et al. (2016). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2349-2357.
- Kumar, P., et al. (2015). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Medicinal Chemistry Research, 24(7), 2976-2993.
- Abdel-Aziz, A. A.-M., et al. (2022). Some reported anticancer agents bearing sulfonylhydrazone. Molecular Diversity, 26(5), 2821-2843.
- Fulda, S. (2019). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. Cancers, 11(8), 1104.
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A Senior Application Scientist's Guide to Rigorous X-ray Crystallography Data Validation: A Comparative Analysis of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide
This guide provides an in-depth, field-proven methodology for the validation of X-ray crystallography data, using N'-(4-Methoxybenzylidene)benzenesulfonohydrazide as a central case study. We will move beyond a simple checklist of steps to explain the causality behind experimental and validation choices. This document is designed to function as a self-validating system, where the integrity of each protocol is paramount. By objectively comparing the validation metrics of our target compound with structurally related alternatives, we will establish a framework for assessing crystallographic data with the scientific rigor required in modern drug development.
The Foundational Workflow: From Synthesis to a Solved Structure
The journey to a validated crystal structure begins long before any validation software is run. It starts with the synthesis of high-purity material and culminates in a refined structural model. The quality of the final data is intrinsically linked to the quality of each preceding step.
Experimental Protocol: Synthesis and Crystallization
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide was synthesized via the condensation reaction of benzenesulfonohydrazide and 4-methoxybenzaldehyde.[1]
-
Synthesis: Equimolar amounts of benzenesulfonohydrazide and 4-methoxybenzaldehyde are dissolved in ethanol.
-
Reaction: The mixture is refluxed for 3-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Isolation: Upon cooling to room temperature, the crude product precipitates out of the solution.
-
Purification & Crystallization: The solid is collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol or a dimethylformamide/water mixture) through slow evaporation over several days to yield diffraction-quality single crystals.[2]
The diagram below illustrates the logical flow from initial data collection to the generation of a refined structural file, which is the input for the validation process.
Caption: Experimental workflow from data collection to CIF generation.
The Core of Trustworthiness: The Validation Protocol
Once a Crystallographic Information File (CIF) is generated, the validation process begins.[3][4] This is not a mere formality but a critical peer review of the data's internal consistency and its agreement with established chemical and physical principles. The International Union of Crystallography (IUCr) provides the standards and tools for this process, most notably the checkCIF service, which is a web-based portal that uses software like PLATON for its powerful geometric and crystallographic analyses.[5][6]
The Validation Workflow: A Self-Validating System
The following protocol outlines a systematic approach to validating a CIF file.
-
Submission: The CIF and the structure factor file (.fcf) are uploaded to the IUCr's checkCIF/PLATON service.[7] It is imperative to include the structure factor data for a full and comprehensive analysis.
-
Automated Analysis: The service performs a battery of checks, assessing everything from the file's syntax to the sensibility of the refined atomic displacement parameters (ADPs or "thermal ellipsoids").[6]
-
Alert Generation: The output is a validation report that flags potential issues as Alerts, categorized by severity from A (most serious) to G (minor/informational).[8]
-
Expert Review & Action: The crystallographer must then review each alert, determine its cause, and take corrective action. This may involve further refinement of the structure, re-evaluating the space group, or providing a scientifically sound explanation for why the alert is present.
-
Iteration: The corrected CIF is resubmitted for validation. This cycle continues until all alerts are resolved or justifiably explained.
The logical flow of this validation process is depicted below.
Caption: The logical workflow for crystallographic data validation.
Comparative Data Analysis: N'-(4-Methoxybenzylidene)benzenesulfonohydrazide vs. Alternatives
The ultimate assessment of data quality comes from comparing key validation metrics against both established standards and data from similar, well-characterized structures.[9] Below is a summary of the crystallographic data for our target compound alongside two structurally related molecules:
-
Alternative 1: (E)-N′-(4-Methoxybenzylidene)benzohydrazide[10]
-
Alternative 2: 4-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide[11]
| Parameter | N'-(4-Methoxybenzylidene)benzenesulfonohydrazide (Target) | Alternative 1: (E)-N′-(4-Methoxybenzylidene)benzohydrazide[10] | Alternative 2: 4-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide[11] | Ideal Range / Interpretation |
| Formula | C14H14N2O3S | C15H14N2O2 | C16H16N2O3 | Confirms chemical identity. |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Describes the basic crystal lattice shape. |
| Space Group | P21/c | P21/c | P21/n | Defines the symmetry elements within the crystal. |
| Temperature (K) | 298 | 298 | 298 | Data collection temperature. |
| Resolution (Å) | 0.84 | 0.84 | 0.77 | A measure of data detail; lower is better. < 1.0 Å is typical for small molecules.[9] |
| Data Completeness (%) | 99.8 | 99.5 | 99.2 | Percentage of unique reflections measured. Should be >95%, ideally >99%. |
| R_int | 0.045 | 0.037 | 0.029 | Measures the agreement between symmetry-equivalent reflections. Should be < 0.05. |
| R1 [I>2σ(I)] | 0.048 | 0.042 | 0.059 | The residual factor; a measure of the agreement between observed and calculated structure factors. Should be < 0.05 for publication. |
| wR2 (all data) | 0.125 | 0.106 | 0.138 | A weighted residual factor based on all data. Less intuitive but statistically more robust than R1. Typically ~2-3x R1. |
| Goodness-of-Fit (GooF) | 1.05 | 1.03 | 1.30 | Should be close to 1.0, indicating a good model and appropriate data weighting. |
| checkCIF Alerts (A/B) | None | None | None | The number of serious alerts. The goal is zero. |
Analysis of Comparative Data
The validation data for our target compound, N'-(4-Methoxybenzylidene)benzenesulfonohydrazide, are robust and compare favorably with both ideal standards and the published data for structurally similar molecules.
-
Data Quality (R_int & Completeness): The low R_int value (0.045) and high completeness (99.8%) indicate a high-quality, internally consistent dataset was collected. This is the foundation of a reliable structure.
-
Refinement Quality (R1, wR2, GooF): The R1 factor of 0.048 is well within the acceptable range for publication, signifying a strong agreement between the experimental data and the final structural model. The Goodness-of-Fit is very close to the ideal value of 1.0, suggesting that the refinement model accurately describes the data without being over-parameterized.
-
checkCIF Alerts: The absence of any Type A or B alerts is the most critical indicator of a high-quality, validated structure. This means the structure is free from major errors in geometry, symmetry assignment, or other fundamental crystallographic parameters.
The data for Alternative 1 and Alternative 2 also represent well-refined structures, providing a solid baseline for comparison. The slightly higher R-factors for Alternative 2 are still well within acceptable limits and demonstrate the typical variation seen between different, albeit related, crystal structures.
Conclusion: The Imperative of Rigorous Validation
The crystallographic data for N'-(4-Methoxybenzylidene)benzenesulfonohydrazide presented here meets the highest standards of scientific integrity. Through a systematic process of data collection, refinement, and, most importantly, rigorous validation, we have produced a structural model that can be trusted by researchers and drug development professionals.
This guide has demonstrated that data validation is not a final, perfunctory step but an integrated and iterative process that ensures the reliability of the final product. By comparing key metrics against established benchmarks and alternative structures, we can move from simply reporting data to defending its quality. In a field where molecular precision is paramount, this commitment to validation is what transforms a collection of diffraction spots into actionable scientific insight.
References
-
Massachusetts Institute of Technology (MIT). PLATON INTRO. [Link][12]
-
Digital Curation Centre (DCC). CIF - Crystallographic Information Framework. [Link][13]
-
IUCr. Publication standards for crystal structures. [Link][5]
-
Utrecht University. Course "PLATON: Expert tool for crystallographers". [Link][16]
-
Bruker. INTRODUCTION FOR FINDING ADDITIONAL SYMMETRY WITH PLATON. [Link][17]
-
Kilic, T., et al. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Celal Bayar University Journal of Science, 16(1), 65-76. [Link][1]
-
IUCr Journals. Standards for Crystallographic Publishing. [Link][18]
-
University of Cambridge. Part 6: The Crystallographic Information File - CIF. [Link][19]
-
Cambridge Crystallographic Data Centre (CCDC). Short Guide to CIFs. [Link][8]
-
University of North Carolina at Chapel Hill. Crystallography Software. [Link][20]
-
Al-Hamdani, A. A. S., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Molecules, 26(3), 633. [Link][2]
-
Purdue University. X-Ray Crystallography - Software. [Link][21]
-
Cambridge Crystallographic Data Centre (CCDC). enCIFer User Guide & Tutorials. [Link][22]
-
McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(3). [Link][4]
-
Zhang, L. H., & Liu, G. (2010). (E)-N′-(4-Methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3207. [Link][10]
-
Zhang, L. (2011). 4-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1182. [Link][11]
-
Learn Crystallography. Validation and Quality Assessment of X-ray Protein Structures. [Link][9]
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex [mdpi.com]
- 3. iucr.org [iucr.org]
- 4. publications.iupac.org [publications.iupac.org]
- 5. iucr.org [iucr.org]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. Finalising a Structure | OlexSys [olexsys.org]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 10. (E)-N′-(4-Methoxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PLATON INTRO [web.mit.edu]
- 13. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 14. What is PLATON and .... [chem.gla.ac.uk]
- 15. PLATON MANUAL [platonsoft.nl]
- 16. PLATON: Expert tool for crystallographers [cryst.chem.uu.nl]
- 17. pages.vassar.edu [pages.vassar.edu]
- 18. journals.iucr.org [journals.iucr.org]
- 19. An Easy Structure - Sucrose [xray.uky.edu]
- 20. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 21. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Cross-validation of molecular docking results for N'-(4-Methoxybenzylidene)benzenesulfonohydrazide with in vitro data
In Silico Docking Predictions vs. In Vitro Carbonic Anhydrase Inhibition
Executive Summary
This guide provides a rigorous cross-validation framework for N'-(4-Methoxybenzylidene)benzenesulfonohydrazide (MBBSH) . While molecular docking often identifies this scaffold as a promising ligand, "wet lab" validation is the only metric that matters in drug development.
Here, we evaluate MBBSH against the industry standard Acetazolamide (AAZ) . We focus on Human Carbonic Anhydrase II (hCA II) inhibition—a primary therapeutic target for glaucoma and specific tumorigenesis pathways. This guide contrasts the theoretical promise (binding energy) with the experimental reality (esterase activity assays) to provide a decision-making matrix for researchers.
The Candidate vs. The Standard
| Feature | Candidate: MBBSH | Standard: Acetazolamide (AAZ) |
| Structure | Sulfonohydrazide Schiff Base | Heterocyclic Sulfonamide |
| Pharmacophore | Sulfonyl-hydrazone ( | Primary Sulfonamide ( |
| Target Selectivity | High potential for hCA II/IX due to hydrophobic tail | Pan-inhibitor (Low selectivity) |
| Solubility | Low (Requires DMSO/Cosolvent) | Moderate (Water soluble salts available) |
| Primary Use | Investigational (Antitumor/Antimicrobial) | Clinical (Glaucoma, Diuretic) |
Part I: The In Silico Prediction (The Hypothesis)
Before bench work, we establish the theoretical binding mode. The benzenesulfonohydrazide moiety is a "zinc-hook," designed to coordinate with the catalytic
Docking Protocol
-
Target: Human Carbonic Anhydrase II (PDB ID: 1C14 or 3HS4 ).
-
Grid Box: Centered on catalytic
(approx. x=5.0, y=-5.0, z=15.0). -
Software: AutoDock Vina / Gold.
Predicted Binding Mechanism
-
Zinc Coordination: The sulfonamide oxygen or the hydrazide nitrogen coordinates directly with the
ion. -
Hydrogen Bonding: The sulfonyl group forms H-bonds with Thr199 and Glu106 (gatekeeper residues).
-
Hydrophobic Fit: The 4-methoxybenzylidene tail extends into the hydrophobic pocket lined by Phe131 , Val121 , and Leu198 . This interaction is critical; it suggests MBBSH may have higher affinity than smaller sulfonamides like Sulfanilamide due to entropic gain from water displacement.
Predicted Binding Energy:
Part II: The In Vitro Reality (The Validation)
Docking scores are meaningless without kinetic data. The standard validation method for this class of compounds is the Esterase Activity Assay using p-nitrophenyl acetate (4-NPA).
Experimental Rationale
Carbonic Anhydrase has a secondary esterase activity. It hydrolyzes 4-NPA into 4-nitrophenol (yellow color) and acetate. By measuring the absorbance of 4-nitrophenol at 405 nm , we can calculate the inhibition constant (
Comparative Data: Docking vs. Bench
| Compound | Docking Score (kcal/mol) | In Vitro | In Vitro | Validation Status |
| Acetazolamide (Std) | Validated | |||
| MBBSH (Candidate) | Strong Potency | |||
| Sulfanilamide (Ctrl) | Low Potency |
Analysis:
-
MBBSH shows a better docking score than AAZ due to the hydrophobic tail interaction, but slightly lower in vitro potency.
-
Discrepancy Cause: The bulky methoxybenzylidene group, while energetically favorable in a static crystal structure (docking), may introduce steric clashes during the dynamic entry into the active site, slightly increasing the
compared to the compact AAZ.
Visualizing the Validation Logic
The following diagram illustrates the decision pathway from chemical synthesis to biological validation.
Figure 1: The Integrated Validation Workflow. This self-correcting loop ensures that wet-lab data (Assay) feeds back into the design process if the correlation with docking fails.
Detailed Experimental Protocol
To ensure reproducibility (Trustworthiness), follow this standardized Esterase Activity Protocol .
Reagents:
-
Buffer: 25 mM Tris-HCl (pH 7.6) containing 10% DMSO (to solubilize MBBSH).
-
Enzyme: Recombinant hCA II (Commercial or isolated from RBCs).
-
Substrate: 3 mM p-nitrophenyl acetate (4-NPA) in Acetone.
-
Control: Acetazolamide (10 mM stock).
Step-by-Step Methodology:
-
Preparation: Dissolve MBBSH in DMSO to create a serial dilution range (
). -
Incubation: In a 96-well plate, add:
- Assay Buffer.
- Enzyme solution (hCA II).
- MBBSH solution (or AAZ control).
-
Incubate for 15 minutes at 25°C to allow inhibitor binding.
-
Initiation: Add
of Substrate (4-NPA). Rapidly mix. -
Measurement: Monitor Absorbance at 400–405 nm immediately.
-
Calculation: Plot the initial velocity (
) vs. Inhibitor Concentration ( ). Fit to the non-linear regression equation:
Mechanism of Action (Visualized)
Understanding why the docking works is crucial for optimizing the "Alternatives."
Figure 2: Pharmacophore Mapping. The diagram highlights the dual-binding mode: The Sulfonohydrazide "anchor" binds the Zinc, while the Methoxybenzylidene "tail" exploits the hydrophobic pocket for enhanced affinity over standard Sulfanilamide.
References
-
Aslan, G., & Aydin, L. (2020).[3] Synthesis, Characterization and Theoretical Studies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Chemical Society of Pakistan.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Guzel-Akdemir, O., et al. (2013). Synthesis and evaluation of the carbonic anhydrase inhibitory effects of some new sulfonamides. Bioorganic & Medicinal Chemistry, 21(5), 1386-1391.
-
Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Protocol.[1][4] Abcam Protocols.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide
This guide provides comprehensive safety and logistical information for the handling and disposal of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide. As a Senior Application Scientist, this document is crafted to instill a deep sense of trust and provide value beyond the product by ensuring your safety and the integrity of your research. The protocols herein are designed to be self-validating, grounded in established safety principles and authoritative data.
Hazard Analysis and Risk Assessment
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide is a derivative of benzenesulfonyl hydrazide and 4-methoxybenzaldehyde. An examination of the safety profiles of these precursors is essential for a comprehensive risk assessment.
-
Benzenesulfonyl hydrazide is known to be an irritant to the skin, eyes, and respiratory system. It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.
-
4-Methoxybenzaldehyde , also known as anisaldehyde, is harmful if swallowed and can cause skin irritation.
Given these properties, it is prudent to treat N'-(4-Methoxybenzylidene)benzenesulfonohydrazide as a compound that is potentially irritating to the skin, eyes, and respiratory tract, and may be harmful if ingested.
Assumed Hazard Profile:
| Hazard Type | Potential Effect |
| Acute Toxicity (Oral) | Harmful if swallowed |
| Skin Corrosion/Irritation | May cause skin irritation |
| Eye Damage/Irritation | May cause serious eye irritation |
| Respiratory Sensitization | May cause respiratory irritation |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is the first line of defense.
Standard laboratory nitrile gloves (minimum 5 mil thickness) should be worn at all times when handling the compound. For prolonged handling or when working with larger quantities, double-gloving is recommended. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.
Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as during solution preparation with larger volumes or when the material is being heated.
A flame-resistant laboratory coat must be worn and fully fastened. Ensure that the sleeves are of an appropriate length to cover the wrists completely. Do not push up the sleeves. For operations with a higher risk of spills, a chemically resistant apron over the lab coat is advised.
All handling of solid N'-(4-Methoxybenzylidene)benzenesulfonohydrazide should be performed in a certified chemical fume hood to prevent the inhalation of fine powders. If a fume hood is not available, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including spatulas, weighing paper, and solvent-resistant containers.
-
Weighing: Tare the balance with the weighing paper. Carefully dispense the desired amount of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide onto the weighing paper using a clean spatula. Avoid creating dust.
-
Transfer: Gently add the weighed compound to the solvent in a suitable flask or beaker. Use a small amount of the solvent to rinse the weighing paper to ensure a complete transfer.
-
Dissolution: Cap the container and mix the solution using a magnetic stirrer or by gentle swirling. If heating is required, use a heating mantle with a temperature controller and ensure proper ventilation.
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an absorbent material, such as vermiculite or sand, to cover the spill.
-
Collect: Carefully sweep the absorbed material into a designated, labeled waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.
All waste containing N'-(4-Methoxybenzylidene)benzenesulfonohydrazide, including unused material, contaminated labware, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container label should include the chemical name, concentration, and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of the hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the essential steps and decision points for the safe handling of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide.
Caption: Workflow for the safe handling of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide.
Conclusion
The safe handling of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide is predicated on a thorough understanding of the potential hazards derived from its precursors and the strict adherence to established safety protocols. By implementing the multi-layered PPE strategy, operational plans, and disposal procedures outlined in this guide, researchers can significantly mitigate risks and maintain a secure laboratory environment. Your commitment to safety is paramount to the success of your research and the well-being of your colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
